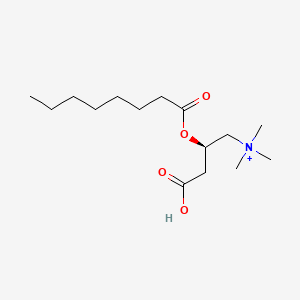
2,4,2',4'-四硝基联苯
描述
2,4,2’,4’-Tetranitrobiphenyl is an organic compound with the molecular formula C12H6N4O8. It is a derivative of biphenyl, where four nitro groups are attached to the 2, 4, 2’, and 4’ positions of the biphenyl structure. This compound is known for its high stability and unique chemical properties, making it a subject of interest in various scientific research fields.
科学研究应用
2,4,2’,4’-Tetranitrobiphenyl has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: Studies have explored its potential as a biochemical probe due to its unique structural properties.
Medicine: Research is ongoing to investigate its potential use in drug development and as a diagnostic tool.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
Target of Action
The primary targets of 2,4,2’,4’-Tetranitrobiphenyl are currently unknown
Mode of Action
It is known that the compound has a molecular formula of c12h6n4o8 and a molecular weight of 334198 .
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 2,4,2’,4’-Tetranitrobiphenyl are currently unknown . These properties are crucial for understanding the compound’s bioavailability and its overall pharmacokinetic profile.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,2’,4’-Tetranitrobiphenyl typically involves the nitration of biphenyl. The process includes the following steps:
Nitration Reaction: Biphenyl is treated with a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the desired positions.
Purification: The crude product is purified using recrystallization techniques to obtain pure 2,4,2’,4’-Tetranitrobiphenyl.
Industrial Production Methods
In an industrial setting, the production of 2,4,2’,4’-Tetranitrobiphenyl follows a similar nitration process but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors and advanced purification methods are employed to ensure the efficient production of the compound.
化学反应分析
Types of Reactions
2,4,2’,4’-Tetranitrobiphenyl undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used under basic conditions.
Major Products
Reduction: The major product is 2,4,2’,4’-tetraaminobiphenyl.
Substitution: Depending on the substituent introduced, various derivatives of biphenyl can be obtained.
相似化合物的比较
Similar Compounds
2,2’,4,4’-Tetranitrobiphenyl: Similar in structure but with different substitution patterns.
2,4,2’,4’-Tetraaminobiphenyl: The reduced form of 2,4,2’,4’-Tetranitrobiphenyl.
2,4-Dinitrobiphenyl: Contains only two nitro groups.
Uniqueness
2,4,2’,4’-Tetranitrobiphenyl is unique due to the specific arrangement of its nitro groups, which imparts distinct chemical and physical properties. This arrangement allows for selective reactions and interactions that are not possible with other biphenyl derivatives.
属性
IUPAC Name |
1-(2,4-dinitrophenyl)-2,4-dinitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6N4O8/c17-13(18)7-1-3-9(11(5-7)15(21)22)10-4-2-8(14(19)20)6-12(10)16(23)24/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDJCKALRMXKDIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6N4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40171228 | |
| Record name | 2,4,2',4'-Tetranitrobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40171228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1820-59-3 | |
| Record name | 2,2′,4,4′-Tetranitro-1,1′-biphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1820-59-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,2',4'-Tetranitrobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001820593 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4,4'-Tetranitrobiphenyl | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97248 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4,2',4'-Tetranitrobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40171228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,2',4'-Tetranitrobiphenyl | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XKZ9L549D5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2,4,2',4'-Tetranitrobiphenyl exert its mutagenic effect?
A1: Research suggests that 2,4,2',4'-Tetranitrobiphenyl itself might not be directly mutagenic. Instead, it undergoes metabolic activation within the body. Specifically, the paper highlights its conversion by the S9 fraction (containing liver enzymes) into a directly mutagenic amino-nitrobiphenyl metabolite. This metabolite is then capable of inducing mutations in the DNA of bacteria, specifically demonstrated in Salmonella typhimurium TA98. [] This finding underscores the importance of metabolic activation in understanding the toxicological profile of this compound.
Q2: What is the significance of synthesizing 14C-labelled 2,4,2',4'-Tetranitrobiphenyl?
A2: Synthesizing 14C-labelled 2,4,2',4'-Tetranitrobiphenyl, as described in the research [], provides a valuable tool for tracking the compound's fate within biological systems. The radioactive carbon-14 acts as a tracer, allowing researchers to follow the absorption, distribution, metabolism, and excretion of the compound. This information is crucial for understanding its toxicological profile, including potential exposure risks and environmental impact.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![5',7'-Dimethylspiro[cyclohexane-1,3'-pyrimido[5,4-c][1,2,5]oxadiazine]-6',8'-dione](/img/structure/B1213605.png)

![5-ethyl-3-[[4-(2-methylpropoxy)phenyl]methylthio]-1H-1,2,4-triazole](/img/structure/B1213609.png)
![Hexahomotrioxacalix[3]arene](/img/structure/B1213611.png)
